3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound (5Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[(7-METHYL-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a benzodioxole moiety, a pyrido[1,2-a]pyrimidine core, and a thiazolidinone ring. These structural elements contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[(7-METHYL-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.
Construction of the pyrido[1,2-a]pyrimidine core: This involves the cyclization of appropriate aminopyrimidine derivatives with aldehydes or ketones.
Assembly of the thiazolidinone ring: This step requires the reaction of a thioamide with a haloketone or haloaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group in the pyrido[1,2-a]pyrimidine core can yield corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Sulfoxides and sulfones: Formed through oxidation of the thiazolidinone ring.
Amines: Resulting from the reduction of nitro groups.
Substituted benzodioxoles: Produced via electrophilic aromatic substitution.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to construct more complex molecules.
Biology: Its structural features suggest potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: The compound could be used in the development of new materials with unique properties, such as advanced polymers or catalysts.
Mechanism of Action
The mechanism of action of (5Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[(7-METHYL-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in the active site of enzymes, while the pyrido[1,2-a]pyrimidine core could engage in hydrogen bonding or π-π stacking interactions. The thiazolidinone ring may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds feature an aniline ring substituted with chlorine atoms and have applications in the production of dyes and herbicides.
Triple Bonds: Compounds with triple bonds, such as nitrogen (N2), exhibit unique chemical properties and reactivity.
Uniqueness
The uniqueness of (5Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[(7-METHYL-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its combination of functional groups, which confer a diverse range of chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C28H29N5O5S2 |
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Molecular Weight |
579.7 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[7-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H29N5O5S2/c1-18-3-6-24-30-25(29-7-2-8-31-9-11-36-12-10-31)20(26(34)32(24)15-18)14-23-27(35)33(28(39)40-23)16-19-4-5-21-22(13-19)38-17-37-21/h3-6,13-15,29H,2,7-12,16-17H2,1H3/b23-14- |
InChI Key |
FFJCMJJEGGBNQB-UCQKPKSFSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCCN6CCOCC6)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCCN6CCOCC6)C=C1 |
Origin of Product |
United States |
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